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Compound of Interest

Compound Name:
2-Amino-3,6-dimethoxybenzoic

acid

CAS No.: 50472-10-1

Cat. No.: B187045 Get Quote

Executive Summary
This guide provides a rigorous technical comparison between 3,6-dimethoxy anthranilic acid (2-
amino-3,6-dimethoxybenzoic acid) and 4,5-dimethoxy anthranilic acid (2-amino-4,5-

dimethoxybenzoic acid). While both are isomers of

, their utility in medicinal chemistry diverges sharply due to distinct electronic and steric profiles.

4,5-Dimethoxy Anthranilic Acid is the industrial "workhorse," serving as the primary scaffold

for 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib). Its reactivity is

governed by standard electronic donation from the methoxy groups, facilitating nucleophilic

attacks at the amine and electrophilic substitutions on the ring.

3,6-Dimethoxy Anthranilic Acid is a "specialist" intermediate. Its unique 3,6-substitution

pattern creates significant steric hindrance ("buttressing effect") and alters the acidity of the

carboxylic group (pKa ~1.61 vs. ~4.8). It is primarily employed in the synthesis of sterically

crowded triptycenes, specific flavones (e.g., 3,6-dimethoxyapigenin), and research-grade

acridones.
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The drastic difference in acidity (pKa) is the most critical physical distinction, driven by the

ortho-effect in the 3,6-isomer.

Comparative Data Table
Property

4,5-Dimethoxy Anthranilic
Acid

3,6-Dimethoxy Anthranilic
Acid

IUPAC Name
2-Amino-4,5-dimethoxybenzoic

acid

2-Amino-3,6-dimethoxybenzoic

acid

CAS Number 19883-83-1 15558-45-9 (or 50472-10-1)

Molecular Weight 197.19 g/mol 197.19 g/mol

pKa (COOH)
~4.8 (Standard Benzoic Acid

range)
1.61 (Highly Acidic)

Melting Point 170–172 °C
84–85 °C (lower due to

intramolecular H-bonding)

Steric Environment
Open at ortho positions (3,6);

accessible COOH.

Crowded at ortho positions

(3,6); hindered COOH.

Primary Application EGFR Inhibitors (Quinazolines)
Triptycenes, Flavones,

Benzyne generation

Electronic & Steric Analysis
4,5-Isomer: The methoxy groups are meta and para to the carboxylic acid. They exert a

mesomeric donating effect (+M), slightly increasing the electron density of the ring but not

significantly perturbing the geometry of the carboxylate.

3,6-Isomer: The 6-methoxy group is ortho to the carboxylic acid. This creates a "Steric

Inhibition of Resonance" (SIR), forcing the carboxyl group out of planarity with the benzene

ring. This deconjugation, combined with the proximity of the electronegative oxygen,

dramatically increases acidity (lowering pKa to 1.61) and stabilizes the zwitterionic form. The

3-methoxy group crowds the amine, reducing its nucleophilicity compared to the 4,5-isomer.
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The synthesis of these isomers requires different starting materials to achieve the correct

substitution patterns.

Pathway A: 4,5-Dimethoxy Anthranilic Acid (The Veratric
Route)
This is the standard industrial route, starting from widely available veratric acid (3,4-

dimethoxybenzoic acid).

Veratric Acid
(3,4-Dimethoxybenzoic acid)

Nitration
(HNO3/AcOH)

 Electrophilic Aromatic Substitution 6-Nitroveratric Acid
(4,5-Dimethoxy-2-nitrobenzoic acid)

Reduction
(H2, Pd/C or Fe/HCl)

 Nitro -> Amine 4,5-Dimethoxy
Anthranilic Acid

Click to download full resolution via product page

Caption: Synthesis of 4,5-dimethoxy anthranilic acid via nitration of veratric acid.

Pathway B: 3,6-Dimethoxy Anthranilic Acid (The Steric
Route)
Synthesis is more complex due to the need to place substituents at the 3 and 6 positions. A

common route involves the oxidation of 2,5-dimethoxyacetophenone or nitration of 2,5-

dimethoxybenzoic acid.

1,4-Dimethoxybenzene Friedel-Crafts Acylation
or Lithiation/CO2 2,5-Dimethoxybenzoic Acid Nitration

(HNO3/H2SO4)
3,6-Dimethoxy-2-nitrobenzoic acid
(Requires separation from isomers)

Reduction
(H2, Pd/C)

3,6-Dimethoxy
Anthranilic Acid

Click to download full resolution via product page

Caption: Synthesis of 3,6-dimethoxy anthranilic acid requiring regioselective control.

Part 3: Medicinal Chemistry & Applications[1][2][3]
[4][5][6]
The "Workhorse": 4,5-Dimethoxy Anthranilic Acid in
EGFR Inhibitors
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The 4,5-isomer is the direct precursor to the 6,7-dimethoxyquinazoline core found in

blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva).

Mechanism: The anthranilic acid is cyclized with formamide (Niementowski reaction) to form

the quinazolinone. The 4,5-dimethoxy pattern on the acid becomes the 6,7-dimethoxy

pattern on the quinazoline ring.

SAR Rationale: The electron-donating methoxy groups at 6 and 7 increase the electron

density of the pyrimidine ring, enhancing binding affinity to the ATP-binding pocket of the

EGFR kinase domain.

The "Specialist": 3,6-Dimethoxy Anthranilic Acid in
Triptycenes & Flavones
The 3,6-isomer is used when steric bulk or specific electronic properties are required.

Benzyne Generation: Diazotization of 3,6-dimethoxy anthranilic acid yields 3,6-

dimethoxybenzyne. This highly reactive intermediate is trapped with dienes (like anthracene)

to form triptycenes, which are rigid, three-dimensional scaffolds used in molecular machines

and materials science.

Flavone Synthesis: It serves as a precursor for 3,6-dimethoxyapigenin, a bioactive flavone.

The synthesis involves the Baker-Venkataraman rearrangement, where the 3,6-substitution

pattern is critical for the final biological activity (e.g., antioxidant or anti-inflammatory effects).

Part 4: Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy Anthranilic Acid
Adapted from standard nitration/reduction protocols.

Reagents: Veratric acid (3,4-dimethoxybenzoic acid), Nitric acid (HNO3), Acetic acid, Palladium

on Carbon (Pd/C), Hydrogen gas.

Nitration:

Dissolve 100g of veratric acid in 200 mL of glacial acetic acid.
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Cool to 10°C. Slowly add 65% HNO3 (1.2 eq) dropwise, maintaining temperature below

20°C to prevent over-nitration.

Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (6-nitroveratric acid).

Yield: ~85%.[1]

Reduction:

Dissolve the nitro compound in ethanol. Add 10% Pd/C catalyst (5 wt%).

Hydrogenate at 40 psi (H2) for 4 hours at room temperature.

Filter through Celite to remove catalyst.[2] Concentrate the filtrate.

Purification: Recrystallize from water/ethanol.

Result: 4,5-dimethoxy anthranilic acid (White/pale yellow solid, MP 170-172°C).

Protocol 2: Cyclization of 3,6-Isomer to Quinazolinone
Note: The 3,6-isomer reacts slower due to steric hindrance.

Reagents: 3,6-dimethoxy anthranilic acid, Formamide, Ammonium acetate.

Procedure:

Mix 1.0g of 3,6-dimethoxy anthranilic acid with 5 mL of formamide.

Add 0.1g of ammonium acetate (catalyst).

Critical Step: Heat to 160-170°C (higher temperature required than 4,5-isomer) for 6-8

hours. The steric bulk at the 3-position hinders the nucleophilic attack of the amine on the

formamide.

Cool to room temperature. Pour into 20 mL of ice water.

Filter the precipitate.[3][2]
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Result: 5,8-dimethoxyquinazolin-4(3H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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